molecular formula C16H18N2O4S2 B2836412 1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine CAS No. 324774-68-7

1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine

Cat. No.: B2836412
CAS No.: 324774-68-7
M. Wt: 366.45
InChI Key: PSSUIKISFLRHFD-UHFFFAOYSA-N
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Description

Historical Context of Piperazine Derivatives in Medicinal Chemistry

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, has served as a cornerstone in medicinal chemistry since its first isolation in the late 19th century. The molecule’s structural simplicity and ability to adopt chair conformations enable precise spatial positioning of substituents, making it ideal for optimizing drug-receptor interactions. Early applications focused on antiparasitic agents, such as diethylcarbamazine, a piperazine derivative used to treat filariasis. By the mid-20th century, piperazine motifs became ubiquitous in psychotropic drugs, exemplified by the antipsychotic ziprasidone, which exploits the ring’s capacity to balance dopamine and serotonin receptor affinity.

The advent of combinatorial chemistry in the 1990s expanded the utility of piperazine scaffolds into antibiotics (e.g., ciprofloxacin) and phosphodiesterase inhibitors (e.g., sildenafil). These innovations underscored piperazine’s role as a conformational "spacer" that enhances solubility and bioavailability. Modern derivatives often incorporate sulfonyl groups, as seen in 1-Benzodioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine, to improve metabolic stability and target binding.

Evolution of Benzodioxol-Containing Compounds in Drug Design

Benzodioxol groups, characterized by a fused benzene ring with two adjacent oxygen atoms, emerged as privileged structures in drug design due to their dual ability to resist oxidative metabolism and engage in π-π stacking interactions with aromatic amino acid residues. The 1,3-benzodioxol-5-ylmethyl substituent in particular has been leveraged to enhance blood-brain barrier penetration and prolong half-lives. For instance, benzodioxol derivatives like IIc demonstrated significant antidiabetic activity in murine models, reducing blood glucose levels by 31% through α-amylase inhibition.

Structural studies reveal that the methylene bridge (-CH~2~-) linking the benzodioxol ring to the piperazine core in 1-Benzodioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine introduces conformational flexibility, allowing the compound to adapt to binding pockets while maintaining electronic complementarity. This adaptability is critical for targeting enzymes with shallow active sites, such as proteases and kinases, where rigid scaffolds often fail.

Significance of Thiophene Sulfonyl Moieties in Pharmacological Activity

Thiophene sulfonyl groups have gained prominence as bioisosteres for phenyl sulfonamides, offering improved solubility and reduced toxicity. The thiophene ring’s electron-rich nature facilitates charge-transfer interactions with catalytic lysine or arginine residues in enzymes, while the sulfonyl group (-SO~2~-) acts as a hydrogen bond acceptor. For example, sulfonamide derivatives bearing thiophene moieties exhibited potent antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Aspergillus niger (MIC = 16 µg/mL), attributed to their ability to disrupt microbial cell wall synthesis.

In 1-Benzodioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine, the thiophene sulfonyl unit is positioned para to the piperazine nitrogen, optimizing its interaction with hydrophobic pockets in target proteins. Crystallographic data for analogous compounds confirm that the sulfonyl oxygen atoms form critical hydrogen bonds with backbone amides, stabilizing ligand-receptor complexes. This design principle has been validated in inhibitors of HMG-CoA reductase, where thiophene sulfonyl derivatives achieved IC~50~ values below 10 µM.

Table 1: Comparative Pharmacological Profiles of Related Hybrid Compounds

Compound Target Enzyme IC~50~ (µM) Key Structural Features
IIc α-Amylase 2.593 Benzodioxol-carboxamide
St.1 α-Amylase 15.26 Thiazolidine derivative
Thiophene sulfonyl analog HMG-CoA reductase 8.5 Thiophene sulfonyl-piperazine
Target compound N/A N/A Benzodioxol-methyl-thiophene sulfonyl

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-24(20,16-2-1-9-23-16)18-7-5-17(6-8-18)11-13-3-4-14-15(10-13)22-12-21-14/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSUIKISFLRHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are structurally versatile, with modifications to the core scaffold significantly altering their biological and physicochemical properties. Below is a detailed comparison of 1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine with analogous compounds:

Substituent Effects on Pharmacological Activity

  • 1-(Thiophene-2-sulfonyl)piperazine () :
    The thiophene sulfonyl group is a critical pharmacophore in this compound. Similar sulfonylpiperazine derivatives, such as 4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazines (), exhibit antibacterial activity against Fusarium oxysporum and Gibberella zeae, with IC₅₀ values <50 µg/mL. The thiophene sulfonyl group in the target compound may enhance interactions with sulfur-binding enzymes or receptors compared to phenyl or benzodioxole sulfonyl analogs .

  • Coumarin-Piperazine Hybrids (): Derivatives like 5-hydroxy-4,7-dimethylcoumarin-piperazine show subnanomolar affinity for serotonin 5-HT₁A receptors. dopamine or acetylcholinesterase targets) .
  • Benzodioxole-Containing Piperazines (): Compounds such as (2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)-propen-1-one () and 2-(1,3-Benzodioxol-5-yloxy)-1-[4-(3-trifluoromethylphenyl)piperazinyl]ethanone () demonstrate that the benzodioxole group enhances aromatic stacking and metabolic stability. The target compound’s benzodioxole-methyl group may similarly reduce oxidative metabolism compared to non-aromatic substituents .

Physicochemical Properties and Solubility

  • Piperazine-Substituted Quinolones (): Quinolone derivatives with N-benzylpiperazinyl groups exhibit aqueous solubility >60 µM, whereas direct attachment of phenylpiperazine reduces solubility to <20 µM. The target compound’s benzodioxole-methyl spacer likely improves solubility compared to rigid aromatic linkers, aligning with trends observed in ethylene-spacer analogs (pKa ~6–7) .
  • Thiadiazole-Sulfonylpiperazines () :
    Derivatives like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine show ClogD values optimized for membrane permeability. The thiophene sulfonyl group in the target compound may increase lipophilicity (predicted ClogD ~2.5–3.0) compared to thiadiazole-sulfonyl analogs .

Metabolic Stability

  • Piperazine Isosteres (): Piperazine rings are prone to oxidative metabolism (e.g., N-deethylation or N-oxide formation). The benzodioxole moiety in the target compound may mitigate this by sterically shielding the piperazine nitrogen, as seen in 1-(3,4-difluorophenylsulfonyl)-4-(benzodioxol-5-ylmethyl)piperazine (), which shows enhanced metabolic stability over non-shielded analogs .

Data Table: Key Comparative Properties

Compound Core Structure Key Substituents Biological Activity Solubility (µM) ClogD Metabolic Stability
Target Compound Piperazine Benzodioxole-methyl, Thiophene-sulfonyl Potential AChE/receptor modulation ~50–80 (pred.) ~2.5–3.0 Moderate–High
1-(Thiophene-2-sulfonyl)piperazine Piperazine Thiophene-sulfonyl Antibacterial (IC₅₀ <50 µg/mL) 20–40 ~2.0 Low
Coumarin-Piperazine Hybrids Coumarin + Piperazine Alkyl linker, Acetyl group 5-HT₁A affinity (Ki <1 nM) <20 ~3.5–4.0 Moderate
4-[5-(4-Fluorophenyl)thiadiazol-sulfonyl]piperazine Piperazine + Thiadiazole Fluorophenyl-thiadiazole-sulfonyl Antifungal (IC₅₀ ~10 µg/mL) 60–80 ~1.8–2.2 High
1-(3,4-Difluorophenylsulfonyl)-4-(benzodioxol-5-ylmethyl)piperazine Piperazine Benzodioxole-methyl, Difluorophenyl-sulfonyl Soluble epoxide hydrolase inhibition 40–60 ~2.8 High

Key Research Findings

Sulfonyl Group Optimization : Thiophene sulfonyl groups enhance antibacterial activity compared to phenyl sulfonyl analogs but may reduce solubility due to increased lipophilicity .

Spacer Effects: Ethylene or methylene linkers between piperazine and aromatic groups improve solubility (e.g., 80 µM in quinolone derivatives) compared to direct attachment .

Metabolic Shielding : Benzodioxole and fluorinated substituents reduce piperazine oxidation, as demonstrated in analogs with >50% remaining after hepatic microsome incubation .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine?

The synthesis involves multi-step reactions, including:

  • Benzodioxole moiety formation : Cyclization of catechol derivatives with formaldehyde under acidic conditions .
  • Sulfonylation : Reaction of the piperazine intermediate with thiophene-2-sulfonyl chloride in dichloromethane, requiring precise temperature control (0–5°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound. Key parameters include solvent choice (polar aprotic solvents for sulfonylation), reaction time (4–6 hours for cyclization), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to maximize yield (>65%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the benzodioxole methylene group (δ 4.5–5.0 ppm) and thiophene-sulfonyl protons (δ 7.2–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+^+ at m/z 421.12) .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Enzyme inhibition assays : Test against kinases or GPCRs (common targets for piperazine derivatives) at 1–100 µM concentrations .
  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines to evaluate IC50_{50} values .
  • Solubility profiling : Measure in PBS (pH 7.4) and DMSO to guide in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophene-sulfonyl group?

  • Analog synthesis : Replace the thiophene-sulfonyl group with phenylsulfonyl or methylsulfonyl moieties .
  • Biological comparison : Assess changes in IC50_{50} values (e.g., thiophene-sulfonyl analogs show 3-fold higher kinase inhibition than phenylsulfonyl derivatives) .
  • Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets, highlighting hydrogen bonds between the sulfonyl group and Lys123 .

Q. How to resolve contradictions in reported IC50_{50} values across different assays?

  • Assay standardization : Use identical cell lines (e.g., HeLa) and incubation times (48 hours) .
  • Control normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .
  • Meta-analysis : Compare data subsets filtered by assay type (e.g., fluorescence-based vs. radiometric) to identify methodological biases .

Q. What computational strategies predict the compound’s pharmacokinetic profile?

  • ADMET prediction : SwissADME evaluates logP (2.8) and bioavailability score (0.55), suggesting moderate membrane permeability .
  • CYP450 inhibition : Use Schrödinger’s QikProp to predict interactions with CYP3A4 (binding energy < -8 kcal/mol) .
  • Metabolite identification : Simulate Phase I/II metabolism via BioTransformer 3.0, highlighting sulfoxide formation as a major pathway .

Q. How does the compound’s stability vary under physiological conditions?

  • pH stability testing : Incubate in buffers (pH 2–9) at 37°C for 24 hours; HPLC quantifies degradation (e.g., 15% degradation at pH 2) .
  • Plasma stability : Monitor in rat plasma (37°C, 1 hour) with LC-MS/MS detection; >80% remaining indicates suitability for in vivo studies .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; <5% degradation suggests robust formulation potential .

Notes

  • Advanced questions emphasize mechanistic and methodological rigor, aligning with NIH and EMA guidelines for preclinical studies .

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